5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a methoxyphenyl group attached at the 5-position. This compound is part of a broader class of tetrazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine typically involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides in the presence of a base such as pyridine. The reaction is usually carried out by heating the mixture in the absence of a solvent, with diphenyl phosphorazidate (DPPA) being a commonly used reagent . Another method involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the methoxyphenyl or tetrazole moieties.
Scientific Research Applications
5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, which may influence the activity of the target molecules. Specific pathways and targets would depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Tetrazolo[1,5-a]pyridine derivatives: Various derivatives with different substituents at the 5-position.
Uniqueness
5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and studying biological processes .
Properties
CAS No. |
918941-01-2 |
---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-7-5-9(6-8-10)11-3-2-4-12-13-14-15-16(11)12/h2-8H,1H3 |
InChI Key |
WEUQEFZOECYLCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=NN=NN32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.